(3-Chloropropyl)(ethyl)dimethylsilane
Description
(3-Chloropropyl)(ethyl)dimethylsilane (CAS: Not explicitly provided in evidence) is an organosilicon compound characterized by a silicon atom bonded to a 3-chloropropyl group, an ethyl group, and two methyl groups. These compounds are pivotal in organic synthesis, serving as intermediates for functionalized silanes, coupling agents in polymer chemistry, and precursors for dendrimers or surface-modified materials .
Properties
CAS No. |
18244-33-2 |
|---|---|
Molecular Formula |
C7H17ClSi |
Molecular Weight |
164.75 g/mol |
IUPAC Name |
3-chloropropyl-ethyl-dimethylsilane |
InChI |
InChI=1S/C7H17ClSi/c1-4-9(2,3)7-5-6-8/h4-7H2,1-3H3 |
InChI Key |
YPBSYUWOIRIFNF-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C)(C)CCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloropropyl)(ethyl)dimethylsilane typically involves the hydrosilylation of allyl chloride with chlorodimethylsilane. This reaction is catalyzed by platinum-based catalysts under controlled temperature and pressure conditions . The general reaction scheme is as follows:
Allyl chloride+ChlorodimethylsilanePt catalystthis compound
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the catalyst. The product is then purified through distillation to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
(3-Chloropropyl)(ethyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Hydrosilylation: The compound can participate in hydrosilylation reactions with alkenes and alkynes to form new silicon-carbon bonds.
Oxidation and Reduction: The silicon atom can be oxidized to form silanols or reduced to form silanes.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrosilylation: Catalyzed by platinum or rhodium complexes under mild conditions.
Oxidation: Performed using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Achieved using reducing agents such as lithium aluminum hydride.
Major Products Formed
Substitution: Formation of (3-aminopropyl)(ethyl)dimethylsilane, (3-hydroxypropyl)(ethyl)dimethylsilane, etc.
Hydrosilylation: Formation of various organosilicon compounds with extended carbon chains.
Oxidation: Formation of silanols and siloxanes.
Reduction: Formation of simpler silanes.
Scientific Research Applications
(3-Chloropropyl)(ethyl)dimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organosilicon compounds and polymers.
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Utilized in the development of drug delivery systems and diagnostic agents.
Mechanism of Action
The mechanism of action of (3-Chloropropyl)(ethyl)dimethylsilane involves the reactivity of the silicon atom and the chloropropyl group The silicon atom can form stable bonds with carbon, oxygen, and nitrogen, making it a versatile intermediate in organic synthesisThese reactions are facilitated by the electron-donating effects of the ethyl and dimethyl groups attached to the silicon atom .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural analogs and their properties:
Reactivity and Mechanism
- Hydrolysis Sensitivity: Ethoxy and methoxy substituents (e.g., in ) increase hydrolysis rates compared to ethyl groups due to their polarity. (3-Chloropropyl)(ethyl)dimethylsilane, with its non-polar ethyl group, likely exhibits slower hydrolysis, enhancing stability in hydrophobic environments.
- Substitution Reactions : Bromine in (2-bromoethyl)(3-chloropropyl)dimethylsilane is preferentially substituted over chlorine in reactions with triflamide or azide, highlighting halogen reactivity trends (Br > Cl) .
- Fluorinated Analogs: The trifluoropropyl group in imparts fluorophilicity, making it suitable for applications requiring oil- or water-repellent surfaces, unlike the non-fluorinated target compound.
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